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Compound of Interest

Compound Name: Tinostamustine

Cat. No.: B560638 Get Quote

A comprehensive guide to the clinical performance of Tinostamustine across various cancer

types, presenting key efficacy and safety data from recent studies. This document is intended

for researchers, scientists, and drug development professionals seeking a comparative

overview of Tinostamustine's clinical trial results.

Tinostamustine (EDO-S101) is a first-in-class alkylating deacetylase inhibitor, uniquely

combining the cytotoxic properties of an alkylating agent, bendamustine, with the epigenetic

activity of a pan-histone deacetylase (HDAC) inhibitor, vorinostat.[1] This dual mechanism of

action is designed to enhance the accessibility of DNA to the alkylating moiety, leading to DNA

damage and apoptosis in cancer cells, while also counteracting DNA repair mechanisms.[2][3]

Clinical investigations are ongoing to evaluate the efficacy and safety of Tinostamustine in a

range of solid and hematological malignancies.

Efficacy in Solid Tumors: Phase I/II Study
(NCT03345485)
A Phase I/II clinical trial evaluated the safety and efficacy of single-agent Tinostamustine in

patients with advanced solid tumors.[3][4][5][6] The study enrolled patients with various

cancers, including soft tissue sarcoma (STS), small-cell lung cancer (SCLC), triple-negative

breast cancer (TNBC), ovarian cancer, and endometrial cancer.[4][5]

The recommended Phase II dose (RP2D) was established at 80 mg/m² administered as a one-

hour intravenous infusion on days 1 and 15 of a 28-day cycle.[4][6] The primary endpoint for
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the Phase II portion was the objective response rate (ORR).[4]

Table 1: Efficacy of Tinostamustine in Advanced Solid Tumors (NCT03345485)[4][5]

Indication
Number
of
Patients

Objective
Respons
e Rate
(ORR)

Stable
Disease
(SD) ≥ 4
months

Clinical
Benefit
Rate
(CBR)

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Overall 36
5.6% (2

PRs)
38.9% 44.4% 2.2 months 5.5 months

Synovial

Sarcoma
10

10% (1

PR)
30% - - -

Ovarian

Cancer
12

8.3% (1

PR)
41.7% - - -

Triple-

Negative

Breast

Cancer

4 0% 75% - - -

Endometria

l Cancer
6 0% 50% - - -

Small-Cell

Lung

Cancer

4 0% 0% - - -

PR: Partial Response

Efficacy in Hematological Malignancies: Phase I
Study (NCT02576496)
A Phase I dose-escalation and cohort-expansion study assessed the safety and efficacy of

Tinostamustine in patients with relapsed or refractory hematological malignancies.[2][7][8]
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Hodgkin Lymphoma
In heavily pre-treated patients with relapsed/refractory classical Hodgkin lymphoma,

Tinostamustine demonstrated notable activity.[7][9][10] The maximum tolerated dose (MTD)

was determined to be 100 mg/m² administered over 60 minutes.[7][11]

Table 2: Efficacy of Tinostamustine in Relapsed/Refractory Hodgkin Lymphoma

(NCT02576496)[7][9][10]

Metric Value

Overall Response Rate (ORR) 37% - 40%

Complete Response (CR) 10%

Partial Response (PR) 30%

Median Progression-Free Survival (PFS) 3.8 months

The most frequently observed treatment-related adverse event was thrombocytopenia.[9]

Cutaneous T-Cell Lymphoma (CTCL)
An expansion cohort of the same Phase I study evaluated Tinostamustine in patients with

advanced Cutaneous T-Cell Lymphoma (Mycosis Fungoides or Sézary Syndrome).[12]

Table 3: Efficacy of Tinostamustine in Cutaneous T-Cell Lymphoma (NCT02576496)[12]

Metric Value

Overall Response Rate (ORR) 50%

Complete Response (CR) 16.7%

Partial Response (PR) 33.3%

Clinical Benefit Rate (CBR) 83.3%

Median Progression-Free Survival (PFS) 7.3 months

Median Overall Survival (OS) Not Estimable
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Glioblastoma Clinical Trials
Tinostamustine is also being investigated for the treatment of glioblastoma, an aggressive

form of brain cancer.[13][14] It is slated for inclusion in the GBM AGILE (Glioblastoma Adaptive

Global Innovative Learning Environment) adaptive Phase 2/3 clinical trial.[13] Additionally, a

Phase 1 investigator-initiated trial is evaluating Tinostamustine in patients with newly-

diagnosed unmethylated O6-Methylguanine-DNA-methyltransferase (MGMT) glioblastoma

multiforme.[14] Preclinical data suggest that Tinostamustine may be able to cross the blood-

brain barrier.[14] Specific clinical efficacy data from these trials are not yet mature.

Combination Therapies
The potential of Tinostamustine in combination with other anti-cancer agents is being

explored. Preclinical studies have shown synergistic effects with proteasome inhibitors like

bortezomib and carfilzomib in multiple myeloma.[15] Furthermore, in preclinical models of

multiple myeloma, Tinostamustine has been shown to enhance the efficacy of the anti-CD38

monoclonal antibody daratumumab by upregulating CD38 expression on myeloma cells.[16]

[17] Studies have also explored combinations with celecoxib and temozolomide for adult-type

diffuse gliomas, showing promising preclinical results.[18][19] Clinical data from trials

evaluating these combinations are awaited.

Experimental Protocols and Methodologies
Phase I/II Study in Advanced Solid Tumors
(NCT03345485)

Study Design: An open-label, two-phase study. Phase 1 focused on dose escalation to

determine the maximum tolerated dose (MTD). Phase 2 evaluated the efficacy and safety of

the recommended Phase II dose (RP2D).[3][4][6]

Patient Population: Adults with histologically confirmed advanced or metastatic solid tumors

who had progressed on at least one prior line of therapy and for whom no standard therapy

was available.[4][5]

Dosing Regimen: In Phase 2, Tinostamustine was administered at 80 mg/m² as a 1-hour

intravenous infusion on Day 1 and Day 15 of each 28-day cycle.[4][6]
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Primary Endpoint (Phase 2): Objective Response Rate (ORR), defined as the proportion of

patients with a complete or partial response.[4]

Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and duration

of response.[4]

Phase I Study in Relapsed/Refractory Hematological
Malignancies (NCT02576496)

Study Design: A multi-center, open-label, two-stage trial. Stage 1 was a dose-escalation

phase to determine the MTD and RP2D. Stage 2 was a cohort expansion phase to further

evaluate safety and efficacy in specific hematological malignancies.[7][8][11]

Patient Population: Adults with relapsed or refractory hematological malignancies, including

Hodgkin lymphoma and Cutaneous T-Cell Lymphoma, with no available standard therapies.

[7][12]

Dosing Regimen: In the Hodgkin lymphoma cohort, the MTD was established at 100 mg/m²

administered over 60 minutes on Day 1 of a 21-day cycle.[7][11] For the CTCL cohort,

patients received the RP2D of 80 mg/m² or 100 mg/m² over 60 minutes on Day 1 of a 21-day

cycle.[12]

Primary Objectives: To determine the safety, tolerability, MTD, and pharmacokinetic profile of

Tinostamustine. In the expansion cohorts, the primary efficacy objective was the ORR.[7]

[11][12]

Efficacy Endpoints: ORR, Clinical Benefit Rate (CBR), PFS, and OS.[12]

Visualizing the Mechanism and Therapeutic
Approach
To better understand the scientific rationale and clinical application of Tinostamustine, the

following diagrams illustrate its mechanism of action and the general workflow of its clinical

trials.
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Caption: Mechanism of Action of Tinostamustine.
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Caption: Generalized Clinical Trial Workflow for Tinostamustine.
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Caption: Therapeutic Rationale for Tinostamustine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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